4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde
Overview
Description
4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde is an organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzaldehyde group through an ethoxy bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde typically involves the reaction of 1,2-dihydrophthalazin-1-one with 4-formylphenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzoic acid.
Reduction: 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The phthalazinone moiety may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications and the development of new chemical entities .
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[2-(1-oxophthalazin-2-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c20-12-13-5-7-15(8-6-13)22-10-9-19-17(21)16-4-2-1-3-14(16)11-18-19/h1-8,11-12H,9-10H2 |
InChI Key |
ULYBILPYIXUAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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